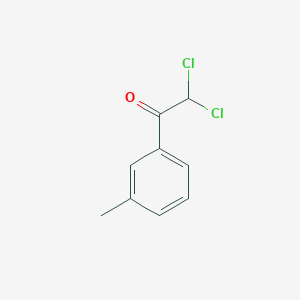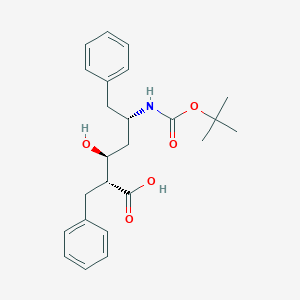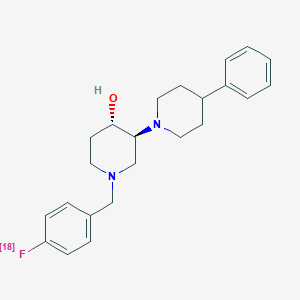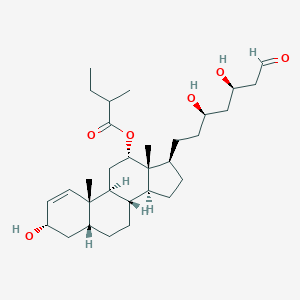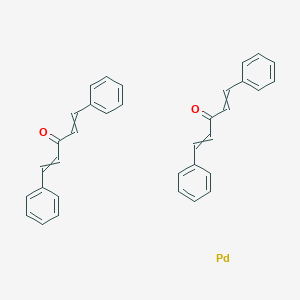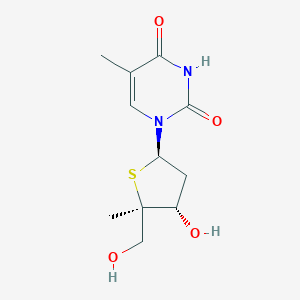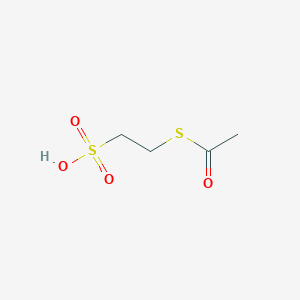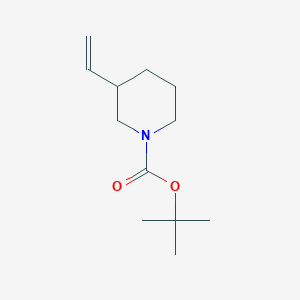
Tert-butyl 3-ethenylpiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-ethenylpiperidine-1-carboxylate is a chemical compound that is related to a family of piperidine derivatives. These derivatives are of significant interest due to their utility as intermediates in the synthesis of various biologically active compounds, including anticancer drugs, inhibitors, and other pharmaceutical agents. The tert-butyl group serves as a protective group that can be removed or modified to yield a variety of functionalized piperidine compounds.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reaction sequences. For example, the synthesis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate starts from ethyl N-benzyl-3-oxopiperidine-4-carboxylate and includes steps such as hydrogenation, protection, methylation, and oximation . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate through a three-step process . These synthetic routes are characterized by their complexity and the need for careful control of reaction conditions to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using spectroscopic methods such as NMR and MS, as well as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . The Mitsunobu reaction is another example, used to convert hydroxyl groups to esters or other functionalities . These reactions are essential for further functionalization of the piperidine core and for the synthesis of target molecules with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of substituents such as the tert-butyl group affects properties like solubility, boiling point, and stability. The intermolecular hydrogen bonds observed in some derivatives can also impact the melting point and crystal packing . These properties are important for the practical handling and application of these compounds in chemical synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Degradation
Research on compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), which share structural similarities with Tert-butyl 3-ethenylpiperidine-1-carboxylate, reveals significant interest in microbial degradation pathways and environmental fate. Microbial degradation of MTBE and its key intermediate, TBA, is critical for remediating contaminated groundwater and soil. Studies indicate that MTBE and TBA can be biodegraded under aerobic conditions and, to a lesser extent, under anoxic conditions, although degradation pathways under anoxic conditions remain less understood. This research emphasizes the complexity of biodegradation processes and the influence of site-specific conditions on the effectiveness of bioremediation strategies (Schmidt et al., 2004).
Chemical Synthesis and Industrial Applications
Another research focus is on the synthesis and industrial applications of tert-butyl and ethyl tert-butyl ethers, including methodologies for creating these compounds and their utility in various industrial contexts. For example, the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates innovative approaches to breaking down environmental pollutants and potentially synthesizing new compounds from the degradation products. Such methodologies highlight the versatility of tert-butyl-based compounds in both environmental and synthetic chemistry applications (Hsieh et al., 2011).
Environmental Monitoring and Health Implications
Investigations into synthetic phenolic antioxidants, which include compounds with tert-butyl groups, offer insights into the environmental occurrence, human exposure, and toxicity of these widely used industrial additives. The detection of such compounds in various environmental matrices and their potential health effects underscores the importance of monitoring and regulating tert-butyl-based compounds to mitigate their impact on public health and the environment (Liu & Mabury, 2020).
Novel Applications and Future Directions
Research on natural neo acids and their synthetic derivatives, including those with tert-butyl groups, explores their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the ongoing exploration of tert-butyl-based compounds in pharmaceuticals, cosmetics, and agronomic industries, pointing to a broad spectrum of potential applications beyond their traditional uses (Dembitsky, 2006).
Eigenschaften
IUPAC Name |
tert-butyl 3-ethenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQBWMAWTUBARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433774 | |
| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethenylpiperidine-1-carboxylate | |
CAS RN |
146667-87-0 | |
| Record name | tert-Butyl 3-ethenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



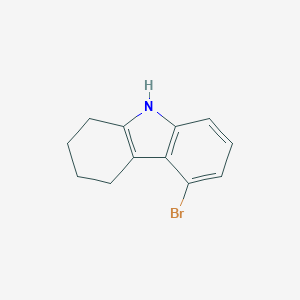

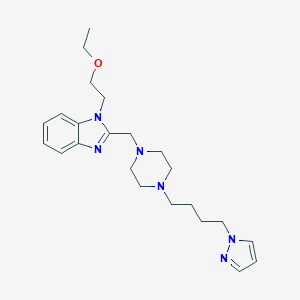
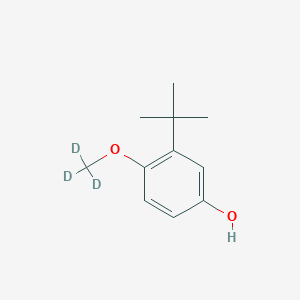
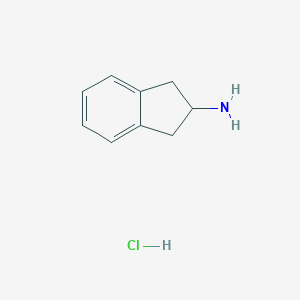
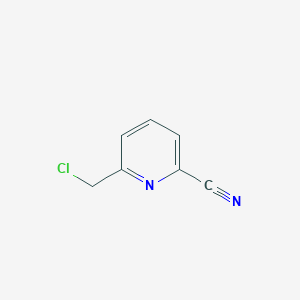
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
